Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride
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Overview
Description
“Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride” is a complex organic compound that belongs to the class of acetamides. It features a benzoyl group, a chlorophenyl group, and an imidazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the acetamide backbone, the introduction of the benzoyl and chlorophenyl groups, and the incorporation of the imidazole ring. Common reagents used in these steps may include acetic anhydride, benzoyl chloride, and chlorophenyl derivatives. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate specific transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The imidazole ring and other functional groups may be susceptible to oxidation under specific conditions.
Reduction: Reduction reactions can modify the benzoyl group or other parts of the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying the interactions of complex organic molecules with biological systems.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to specific receptors, enzymes, or other biomolecules, leading to changes in cellular pathways and physiological effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide backbones but different substituents.
Benzoyl compounds: Molecules featuring the benzoyl group.
Imidazole derivatives: Compounds containing the imidazole ring.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
CAS No. |
128433-22-7 |
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Molecular Formula |
C19H19Cl2N3O2S |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C19H18ClN3O2S.ClH/c1-23(17(24)12-26-19-21-9-10-22-19)16-8-7-14(20)11-15(16)18(25)13-5-3-2-4-6-13;/h2-8,11H,9-10,12H2,1H3,(H,21,22);1H |
InChI Key |
CFTGYIGLOHNKGF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CSC3=NCCN3.Cl |
Origin of Product |
United States |
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